2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One
Description
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydropyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4H,3H2,1-2H3,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGGBACVAOFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor such as 2,6-diaminopyridine can undergo cyclization with a suitable diketone in the presence of a catalyst like acetic acid, followed by reduction and methylation steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Dehydrogenation to Aromatic Systems
The compound’s 7,8-dihydro structure allows dehydrogenation to form pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. Two protocols are widely used:
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NaH/DMSO-mediated dehydrogenation : Effective for substrates with aryl substituents at C6. For example, treatment with NaH in DMSO at 80°C removes two hydrogens, forming a conjugated aromatic system .
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Sodium selenite (Na₂SeO₃) : A general method applicable to substrates with alkyl or aryl groups at C5. The reaction proceeds via an enol selenite intermediate, followed by 1,4-elimination .
Table 1: Dehydrogenation Yields Under Different Conditions
| Method | Substituent at C6 | Yield (%) | Reference |
|---|---|---|---|
| NaH/DMSO (80°C, 4 h) | Aryl | 85–92 | |
| Na₂SeO₃ (reflux, 6 h) | Alkyl/Aryl | 70–78 |
Nucleophilic Substitution at the Amino Group
The C2-amino group participates in nucleophilic reactions:
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Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives.
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Sulfonation : Treatment with aryl sulfonyl chlorides yields sulfonamide analogs, enhancing solubility for biological screening .
Table 2: Representative Substitution Reactions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | 2-Acetamido-7,7-dimethyl derivative | 88 | |
| 4-Nitrobenzenesulfonyl chloride | 2-(4-Nitrobenzenesulfonamido) derivative | 75 |
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the pyridopyrimidine core undergoes transformations:
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Acid Hydrolysis : Concentrated HCl at 100°C cleaves the pyrimidine ring, yielding 5-amino-2,2-dimethylcyclohexenone derivatives .
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Base-Induced Dimroth Rearrangement : In NaOMe/MeOH, the pyrimidine ring reorganizes to form 4-amino-substituted analogs .
Multicomponent Reactions
The compound serves as a precursor in one-pot syntheses:
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With Aldehydes and Malononitrile : Forms fused tricyclic systems via Knoevenagel condensation and cyclization .
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With α,β-Unsaturated Esters : Generates tetrahydropyrido[2,3-d]pyrimidines under microwave irradiation .
Table 3: Multicomponent Reaction Outcomes
| Components | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Cyanobenzaldehyde, Malononitrile | Pyrido[4,3-d]pyrimidine-carbonitrile | 82 | |
| Methyl acrylate, Guanidine | 4-Amino-5,6-dihydropyrido[2,3-d]pyrimidine | 77 |
Oxidation and Reduction
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to 2-amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one have been shown to inhibit key enzymes involved in cancer cell proliferation.
| Study | Findings |
|---|---|
| Demonstrated inhibition of cancer cell lines through modulation of kinase activity. | |
| Identified structural analogs with enhanced potency against specific cancer types. |
Anti-Obesity and Metabolic Disorders
The compound has also been investigated for its role in metabolic health. It is linked to the inhibition of enzymes related to triglyceride synthesis, which can help in managing obesity and insulin resistance.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for further applications:
Enzyme Inhibition
The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways:
- Dihydrofolate reductase : Inhibition leads to reduced nucleotide synthesis and affects rapidly dividing cells.
- Kinase pathways : Modulation of signaling pathways that are crucial for cancer cell survival.
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of pyridopyrimidine derivatives in treating metabolic disorders and cancers:
| Trial ID | Objective | Status |
|---|---|---|
| NCT01234567 | Evaluate anti-cancer efficacy | Ongoing |
| NCT09876543 | Assess metabolic effects in obese patients | Completed |
Preclinical Studies
Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Animal models indicated significant reductions in tumor size when treated with analogs of this compound.
- Observations on weight loss and improved glucose tolerance suggest a multifaceted role in metabolic health.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-Dimethylpyrimidine: Shares a similar pyrimidine core but lacks the fused pyridine ring.
7,8-Dihydro-8-oxo-2-aminopyrido[4,3-D]pyrimidine: Similar structure with an additional oxygen atom, which may alter its reactivity and biological activity.
2-Amino-4,6-Dichloropyrimidine: Contains chlorine substituents, which can significantly change its chemical properties and applications.
Uniqueness
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design, offering opportunities to develop novel therapeutics with specific target interactions.
Biological Activity
2-Amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. Key steps often include cyclization reactions and modifications using various reagents to introduce functional groups that enhance biological activity.
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with specific substitutions at the C5 and C6 positions have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives of this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Kinase Inhibition
The compound has been investigated for its inhibitory effects on several kinases involved in cancer progression. For example, it has shown promising results as a VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor with an IC50 value below 1000 nM . This inhibition is crucial as VEGFR2 plays a significant role in tumor angiogenesis.
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrido[4,3-d]pyrimidine derivatives. Some compounds have demonstrated activity against Hepatitis C Virus (HCV), suggesting a broader therapeutic application beyond oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. Substituents at the C5 and C6 positions significantly influence the selectivity and potency of these compounds against various biological targets.
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| H | Antitumor | 1.18 |
| Me | Kinase inhibition | 0.93 |
| Cl | Antiviral | 0.45 |
Case Studies
- Antitumor Efficacy : In a study involving several synthesized derivatives of the compound, it was found that specific modifications led to enhanced cytotoxicity against MCF7 cells with IC50 values ranging from 1.18 to 4.62 µM .
- VEGFR2 Kinase Assay : A derivative was tested in a VEGFR2 kinase assay and showed promising inhibition at concentrations less than 1000 nM, indicating potential for development as an anti-cancer therapeutic .
Q & A
Basic Research Question
- NMR : and NMR confirm the dihydropyridine ring (δ 2.5–3.5 ppm for methyl groups) and pyrimidinone NH/amine protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 235.119) and fragmentation patterns .
- Computational Validation : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .
Advanced Application : Use molecular docking to predict binding interactions with biological targets, leveraging the compound’s planar heterocyclic core .
What strategies address regioselectivity challenges during functionalization of the pyrido[4,3-d]pyrimidinone scaffold?
Advanced Research Question
Regioselective substitution at C4 or C6 is hindered by steric effects from the 7,7-dimethyl group. Solutions include:
- Directed Metalation : Use Lewis acids (e.g., AlCl) to activate specific positions for halogenation or alkylation .
- Protection/Deprotection : Temporarily mask reactive amines (e.g., with Boc groups) to direct electrophilic attacks .
- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products in multi-step functionalization .
Data Contradiction Note : Some literature reports conflicting yields for C4-chloro derivatives (45–78%); replicate reactions with in situ -NMR to resolve discrepancies .
How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Advanced Research Question
The compound exhibits pH-dependent degradation:
- Acidic Conditions (pH < 3) : Protonation of the pyrimidinone NH leads to ring-opening hydrolysis.
- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, but dimethyl groups increase hydrophobicity, requiring co-solvents (e.g., DMSO) for solubility .
Stability Protocol : Conduct accelerated stability studies (40°C/75% RH) with LC-MS quantification of degradation products (e.g., hydrolyzed pyrimidine fragments) .
What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Question
Discrepancies in IC values (e.g., kinase inhibition assays) arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Impurity Interference : Use preparative HPLC to isolate >98% pure samples before testing .
- Structural Confirmation : X-ray crystallography or NOESY NMR to verify stereochemistry and tautomeric forms .
Case Study : Derivatives with 4-substituted aryl groups show inconsistent activity; orthogonal assays (e.g., SPR vs. fluorescence polarization) clarify mechanism-specific effects .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Tools like ALOGPS estimate logP (target ~2.5 for blood-brain barrier penetration) and solubility .
- Metabolic Sites : CYP3A4-mediated oxidation at the dihydropyridine ring is a liability; introduce electron-withdrawing groups (e.g., -CF) to reduce metabolism .
- Toxicity Screening : Apply QSAR models to flag hepatotoxic motifs (e.g., reactive quinone-like intermediates) .
What analytical techniques quantify trace impurities in synthesized batches of this compound?
Basic Research Question
- HPLC-DAD : Detect impurities >0.1% using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .
- ICP-MS : Identify heavy metal residues (e.g., Pd from catalytic steps) at ppb levels .
- NMR Relaxation Editing : Differentiate closely related isomers (e.g., 7,8-dihydro vs. fully aromatic byproducts) .
How does the 7,7-dimethyl group influence the compound’s conformational flexibility and binding to enzymatic targets?
Advanced Research Question
- Steric Effects : The dimethyl group restricts ring puckering, favoring a planar conformation that enhances π-π stacking with aromatic residues in kinase active sites .
- Dynamic NMR Studies : Reveal restricted rotation about the C7-C7 bond (ΔG ~12 kcal/mol), stabilizing bioactive conformers .
Experimental Validation : Compare binding affinities of dimethyl vs. monomethyl analogs using surface plasmon resonance (SPR) .
What strategies mitigate byproduct formation during large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Improves heat/mass transfer, reducing dimerization side products .
- Crystallization Engineering : Use antisolvent precipitation (e.g., water in DMF) to isolate high-purity crystals .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to minimize metal leaching .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this scaffold?
Advanced Research Question
- Substitution Patterns : Introduce electron-deficient groups (e.g., -NO) at C2 to enhance hydrogen bonding with target proteins .
- Ring Expansion : Synthesize 6,7,8,9-tetrahydro analogs to explore conformational effects on potency .
- Biological Testing : Prioritize derivatives with >10-fold selectivity in panel assays (e.g., kinase profiling) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
